molecular formula C11H11NO2 B14354105 3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole CAS No. 90328-91-9

3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole

Cat. No.: B14354105
CAS No.: 90328-91-9
M. Wt: 189.21 g/mol
InChI Key: MUJZUCPJNKQLRZ-UHFFFAOYSA-N
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Description

3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole is a heterocyclic compound that features a fused ring system containing both furan and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of arene-1,4-diones, which undergo a tandem ionic hydrogenation, ketalization, and intramolecular cyclization in the presence of titanium(IV) chloride and triethylsilane . This method provides good yields and stereoselectivity at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

90328-91-9

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole

InChI

InChI=1S/C11H11NO2/c1-2-4-8(5-3-1)10-9-6-7-13-11(9)14-12-10/h1-5,9,11H,6-7H2

InChI Key

MUJZUCPJNKQLRZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2C1C(=NO2)C3=CC=CC=C3

Origin of Product

United States

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